molecular formula C7H10N2O3 B6252894 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 874196-87-9

2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No. B6252894
CAS RN: 874196-87-9
M. Wt: 170.2
InChI Key:
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Description

2-(Methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid, commonly known as MMCI, is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile reagent that can be used to synthesize a variety of compounds. It has been used in the synthesis of drugs, polymers, and other materials. In addition, MMCI has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

MMCI has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, protein-ligand interactions, and the study of metabolic pathways. In addition, MMCI has been used in the study of drug metabolism and drug interactions. It has also been used in the synthesis of novel compounds for drug discovery.

Mechanism of Action

MMCI works by binding to certain receptors in the body, such as enzymes or proteins. The binding of MMCI to these receptors can lead to a variety of effects, depending on the receptor. For example, the binding of MMCI to certain enzymes can lead to the inhibition of their activity. In addition, the binding of MMCI to certain proteins can lead to the activation of certain pathways, such as signal transduction pathways.
Biochemical and Physiological Effects
MMCI has been shown to have a variety of biochemical and physiological effects. For example, MMCI can inhibit the activity of certain enzymes, leading to changes in the metabolism of drugs and other compounds. In addition, MMCI can activate certain signal transduction pathways, leading to changes in cell proliferation and differentiation. MMCI can also affect the activity of certain hormones, leading to changes in the body’s response to certain stimuli.

Advantages and Limitations for Lab Experiments

MMCI has several advantages and limitations for lab experiments. One advantage of MMCI is that it is relatively stable and can be stored for long periods of time. In addition, MMCI is relatively non-toxic and can be used safely in lab experiments. One limitation of MMCI is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of MMCI. One potential direction is the use of MMCI in the development of drugs and other compounds for therapeutic use. Another potential direction is the use of MMCI in the development of new materials for industrial and other applications. Additionally, MMCI could be used in the study of metabolic pathways and drug metabolism. Finally, MMCI could be used in the study of protein-ligand interactions and enzyme kinetics.

Synthesis Methods

MMCI can be synthesized via several methods. One method involves the reaction of 3-methoxymethyl-1-methyl-1H-imidazole-5-carboxylate with anhydrous hydrazine in the presence of a base. This reaction produces MMCI and water as the by-products. Another method involves the reaction of dimethylformamide with 3-methoxymethyl-1-methyl-1H-imidazole-5-carboxylic acid. The reaction produces MMCI and dimethylformamide as the by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid involves the reaction of 2-methyl-1H-imidazole-5-carboxylic acid with formaldehyde and methanol in the presence of a catalyst to form the desired product.", "Starting Materials": [ "2-methyl-1H-imidazole-5-carboxylic acid", "Formaldehyde", "Methanol", "Catalyst" ], "Reaction": [ "To a stirred solution of 2-methyl-1H-imidazole-5-carboxylic acid in methanol, formaldehyde is added dropwise with stirring.", "The reaction mixture is heated to reflux and stirred for several hours.", "After completion of the reaction, the mixture is cooled and the product is isolated by filtration.", "The product is washed with cold methanol and dried under vacuum to obtain 2-(methoxymethyl)-1-methyl-1H-imidazole-5-carboxylic acid." ] }

CAS RN

874196-87-9

Molecular Formula

C7H10N2O3

Molecular Weight

170.2

Purity

0

Origin of Product

United States

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